molecular formula C20H25FN6O B4471771 N-(2-Fluorophenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

N-(2-Fluorophenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

Cat. No.: B4471771
M. Wt: 384.5 g/mol
InChI Key: QPZUDVKTLZANJE-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fluorophenyl group, a pyrimidinyl group, and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidinyl intermediate, followed by the introduction of the fluorophenyl group and the piperazine moiety. Common reagents used in the synthesis include fluorobenzene, pyrimidine derivatives, and piperazine. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Fluorophenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-N’-(2-Methyl-3-Furoyl)Thiourea
  • N-(2-Fluorophenyl)-N’-(3-Methyl-2-Furoyl)Thiourea

Uniqueness

N-(2-Fluorophenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O/c1-15-22-18(25-8-4-5-9-25)14-19(23-15)26-10-12-27(13-11-26)20(28)24-17-7-3-2-6-16(17)21/h2-3,6-7,14H,4-5,8-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZUDVKTLZANJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Fluorophenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(2-Fluorophenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(2-Fluorophenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(2-Fluorophenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(2-Fluorophenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

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